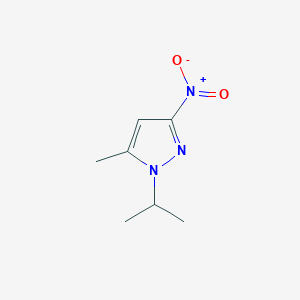

1-isopropyl-5-methyl-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. mdpi.comchim.it First identified in the 19th century, this scaffold has proven to be a versatile framework for constructing molecules with a wide array of applications. mdpi.com Its unique chemical structure imparts a range of physicochemical properties that make it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov

The significance of the pyrazole core stems from several key attributes:

Aromaticity and Stability : The pyrazole ring is aromatic, lending it considerable stability.

Synthetic Versatility : The ring can be readily functionalized at multiple positions, allowing for the creation of diverse molecular architectures. chim.itmdpi.com

Biological Activity : Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticonvulsant properties. nih.govacademicstrive.com

This wide-ranging bioactivity has led to the incorporation of the pyrazole moiety into numerous clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals like fungicides and herbicides, as well as advanced materials with specialized optical and electronic properties. nih.govrroij.com

Overview of Nitro-Substituted Pyrazoles in Chemical Literature

The introduction of a nitro group (–NO₂) onto the pyrazole ring is a common and impactful synthetic strategy. researchgate.net The nitro group is a potent electron-withdrawing group, and its presence significantly modifies the electronic properties and reactivity of the pyrazole core. This functionalization opens up new avenues for chemical transformations and often imparts unique biological or material properties. researchgate.netnih.gov

Research into nitro-substituted pyrazoles is prominent in several areas:

Synthetic Intermediates : Nitropyrazoles are valuable precursors for synthesizing other pyrazole derivatives. researchgate.net The nitro group can be reduced to an amino group, which is a key functional handle for further molecular elaboration, leading to compounds like aminopyrazoles and fused heterocyclic systems. scirp.org

Medicinal Chemistry : The electronic effects of the nitro group can enhance or modulate the biological activity of the parent molecule. For example, novel nitro-substituted triaryl pyrazoles have been synthesized and investigated as potential ligands for estrogen receptors, demonstrating that the nitro-substitution can influence receptor binding affinity. nih.gov In some series, derivatives with a p-nitrophenyl moiety have shown high anti-inflammatory activity. nih.gov

Energetic Materials : The high nitrogen content and the presence of the nitro group make nitropyrazoles candidates for research into high-performance energetic materials. nih.gov Compounds like 1-methyl-3,4,5-trinitropyrazole (MTNP) have been studied for their explosive properties and thermal stability. researchgate.net

Positioning of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole within Current Organic Chemistry Research

While extensive literature exists on the broader classes of pyrazoles and nitropyrazoles, specific academic studies focusing solely on 1-isopropyl-5-methyl-3-nitro-1H-pyrazole are not widely documented in publicly available research. However, its chemical structure represents a confluence of several features that are of significant interest in contemporary organic and medicinal chemistry. The compound can be understood as a molecular entity designed by combining specific, well-studied substituents on the pyrazole core, each contributing to its potential chemical and biological profile.

The structural components suggest its relevance:

N1-Isopropyl Group : The substitution of an isopropyl group at the N1 position influences the molecule's steric bulk and lipophilicity. This is a common modification in drug design to modulate properties like solubility, membrane permeability, and metabolic stability. Related structures, such as 1-isopropyl-3-methyl-1H-pyrazol-5-amine and 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid, are known and utilized as chemical building blocks. scbt.comchemicalbook.com

C5-Methyl Group : The methyl group at the C5 position is another common feature. It can affect the electronic landscape of the ring and provide a site for metabolic oxidation, influencing the compound's pharmacokinetic profile.

C3-Nitro Group : As discussed, the nitro group at the C3 position is a key functionalization. Its placement is synthetically accessible, often through the rearrangement of an N-nitropyrazole precursor. nih.govchemicalbook.com This group makes the compound a potential intermediate for creating 3-aminopyrazole (B16455) derivatives.

Given these features, 1-isopropyl-5-methyl-3-nitro-1H-pyrazole is positioned as a rational target for synthesis within research programs aimed at creating libraries of substituted pyrazoles for biological screening. Its structural similarity to known bioactive pyrazoles suggests it could be investigated for a range of therapeutic areas, from inflammation to oncology. For instance, the related compound 5-methyl-3-nitro-1H-pyrazole is used as a reagent in the synthesis of kinase inhibitors. This precedent highlights a potential avenue of investigation for the title compound.

Below is a data table of the parent compound, 5-methyl-3-nitro-1H-pyrazole, to provide context for the core scaffold.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅N₃O₂ | nih.gov |

| Molecular Weight | 127.10 g/mol | nih.gov |

| CAS Number | 34334-96-8 | nih.gov |

| Computed XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

The following table compares 1-isopropyl-5-methyl-3-nitro-1H-pyrazole with structurally related compounds found in the literature, illustrating the variations in substitution patterns that are actively being explored.

| Compound Name | N1-Substituent | C3-Substituent | C5-Substituent | Other Substituents |

|---|---|---|---|---|

| 1-isopropyl-5-methyl-3-nitro-1H-pyrazole | Isopropyl | Nitro | Methyl | None |

| 3-Nitro-1H-pyrazole | H | Nitro | H | None nist.gov |

| 1-isopropyl-3-methyl-1H-pyrazol-5-amine | Isopropyl | Methyl | Amino | None scbt.com |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Methyl | Propyl | Carboxamide | C4-Nitro bldpharm.com |

| 1-Methyl-3,4,5-trinitropyrazole | Methyl | Nitro | Nitro | C4-Nitro researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)9-6(3)4-7(8-9)10(11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICXZOHWYQLZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Isopropyl 5 Methyl 3 Nitro 1h Pyrazole

Nucleophilic Substitution Reactions of the Nitro Group

The direct displacement of a nitro group from an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is generally a challenging transformation. The nitro group is typically a poor leaving group unless the aromatic ring is highly activated by the presence of other strong electron-withdrawing substituents. numberanalytics.comlibretexts.org

In the context of nitropyrazoles, SNAr reactions are most commonly observed in polynitrated systems, such as dinitro- and trinitropyrazoles, where the cumulative electron-withdrawing effect sufficiently activates the ring for nucleophilic attack. researchgate.net For instance, studies on N-substituted 3,4-dinitropyrazoles have shown that they undergo regioselective nucleophilic substitution at the C3-position with various S-, O-, and N-nucleophiles. researchgate.net Similarly, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and thiols under mild conditions, leading to the selective substitution of the nitro group at the 4-position. researchgate.net

For a mononitrated pyrazole (B372694) like 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, the single nitro group provides insufficient activation for direct nucleophilic displacement under standard conditions. The electron-donating nature of the isopropyl and methyl groups further disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. numberanalytics.com Consequently, direct substitution of the 3-nitro group is not a commonly reported or facile transformation pathway for this compound.

Table 1: Examples of Nucleophilic Substitution in Polynitropyrazole Systems This table illustrates the reactivity of more activated pyrazole systems, as direct substitution on the title compound is not well-documented.

| Starting Material | Nucleophile | Position of Substitution | Reference |

| 1,5-dimethyl-3,4-dinitropyrazole | Aqueous Ammonia | C3 | researchgate.net |

| 1-methoxymethyl-3,4,5-trinitropyrazole | Aliphatic Amines | C5 | researchgate.net |

| 3,4,5-trinitro-1H-pyrazole | Ammonia, Thiols | C4 | researchgate.net |

Electrophilic Reactivity of the Pyrazole Ring

The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). In unsubstituted pyrazole, these reactions, including nitration, sulfonation, and halogenation, predominantly occur at the C4-position. scribd.com

However, the reactivity of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole towards electrophiles is significantly diminished. The 3-nitro group is a powerful deactivating group, withdrawing electron density from the pyrazole ring and increasing the activation energy for electrophilic attack. numberanalytics.com While the N1-isopropyl and C5-methyl groups are weakly activating, their influence is largely overcome by the deactivating effect of the nitro group. Any potential electrophilic substitution would still be expected to occur at the least deactivated position, which is the C4-position, but would likely require harsh reaction conditions. For example, further nitration of a nitropyrazole generally requires more forcing conditions than the initial nitration of the parent pyrazole. nih.govmasterorganicchemistry.com

Table 2: General Electrophilic Substitution Reactions on the Pyrazole Ring This table provides context for typical EAS reactions on the parent pyrazole ring. Such reactions on the title compound would be significantly suppressed.

| Reaction | Reagents | Electrophile | Typical Product | Reference |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid | scribd.com |

| Bromination | Br₂ | Br⁺ | 4-Bromopyrazole | - |

| Vilsmeier-Haack | POCl₃ / DMF | [ClCH=N(CH₃)₂]⁺ | Pyrazole-4-carbaldehyde | scribd.com |

Transformations Involving Isopropyl and Methyl Substituents

The isopropyl and methyl groups attached to the pyrazole ring are generally robust and unreactive under many conditions. Direct, selective functionalization of these simple alkyl groups without affecting the sensitive nitro group or the aromatic ring is synthetically challenging.

However, studies on related nitropyrazoles indicate that N-alkyl substituents are not entirely inert, particularly under harsh oxidative or nitrating conditions. For example, attempts to nitrate (B79036) N-hydroxymethyl-4-nitropyrazole using various nitrating agents were unsuccessful, often leading to the cleavage of the entire hydroxymethyl group from the ring nitrogen. mdpi.com This suggests that the N-C bond can be susceptible to cleavage under strongly acidic or oxidative environments. While this reactivity is documented for functionalized N-alkyl groups, direct transformations on the N-isopropyl group of the title compound would likely require specific and carefully controlled reaction conditions to avoid degradation of the pyrazole core or loss of the substituent.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

While direct cycloaddition reactions involving the C=C bonds of the nitropyrazole ring are known in heterocyclic chemistry, a more synthetically valuable transformation pathway for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole involves its conversion into fused heterocyclic systems. nih.govnumberanalytics.com This process is not a direct cycloaddition of the nitropyrazole itself but rather a sequence initiated by the chemical reduction of the nitro group.

The key step is the reduction of the 3-nitro group to a 3-amino group, yielding the versatile intermediate 1-isopropyl-5-methyl-1H-pyrazol-3-amine . This transformation can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or metal-acid combinations (e.g., SnCl₂ in HCl). tandfonline.com This aminopyrazole intermediate is a 1,3-bisnucleophile that serves as a powerful building block for constructing fused pyrimidine (B1678525) and pyridine (B92270) rings. arkat-usa.org

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a well-established route starting from 3-aminopyrazoles. nih.govmdpi.com The 1-isopropyl-5-methyl-1H-pyrazol-3-amine intermediate can undergo a cyclocondensation reaction with various 1,3-bielectrophilic reagents to form the six-membered pyrimidine ring fused to the pyrazole core. acs.orgresearchgate.net The specific substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine is determined by the choice of the bielectrophilic partner.

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines from a 3-Aminopyrazole (B16455) Intermediate

| 1,3-Bielectrophile Reagent | Resulting Substitution Pattern | Reference |

| 1,3-Diketone (R¹COCH₂COR²) | 5,7-Disubstituted (R¹, R²) | nih.gov |

| β-Ketoester (R¹COCH₂COOR) | 5-Substituted-7-hydroxy (R¹) | mdpi.com |

| β-Enaminone | Variably substituted | rsc.org |

| Malononitrile | 7-Amino-5-hydroxy | - |

Similarly, the pyridine ring can be annulated onto the pyrazole core to form pyrazolo[3,4-b]pyridine derivatives. nih.gov This is typically achieved by reacting the 5-aminopyrazole tautomer of the 1-isopropyl-5-methyl-1H-pyrazol-3-amine intermediate with suitable precursors that provide the necessary carbon atoms for the pyridine ring. researchgate.netcdnsciencepub.com Common methods include reactions with α,β-unsaturated carbonyl compounds (a Michael addition followed by cyclization) or 1,3-dicarbonyl compounds under acidic conditions. mdpi.comresearchgate.net

Table 4: Synthesis of Pyrazolo[3,4-b]pyridines from a 5-Aminopyrazole Intermediate

| Reagent | Reaction Type | Resulting Fused System | Reference |

| α,β-Unsaturated Ketone | Michael Addition / Cyclization | Substituted Pyrazolo[3,4-b]pyridine | nih.govmdpi.com |

| 1,3-Diketone | Condensation | Substituted Pyrazolo[3,4-b]pyridine | nih.gov |

| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | Pyrazolo[3,4-b]pyridin-4-ol derivative | nih.gov |

The versatile aminopyrazole intermediate derived from 1-isopropyl-5-methyl-3-nitro-1H-pyrazole can also be used to synthesize other fused heterocyclic systems. For example, reaction with reagents like carbon disulfide can lead to the formation of pyrazolo[3,4-d]thiazines, which can be further transformed. Additionally, diazotization of the amino group can yield pyrazolodiazonium salts, which are precursors to other fused systems like pyrazolo[3,4-d] nih.govacs.orgrsc.orgtriazines. researchgate.net These pathways highlight the importance of the nitro-to-amino reduction as a gateway to a rich variety of complex heterocyclic structures.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in nitro-substituted pyrazoles to an amino group is a fundamental transformation, yielding valuable amino pyrazole building blocks for synthesis. While specific documented research on the reduction of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole is not extensively detailed in the literature, the reactivity can be inferred from established methods for the reduction of aromatic and heterocyclic nitro compounds. A variety of reagents and catalytic systems are effective for this transformation. masterorganicchemistry.comwikipedia.org

Commonly employed methods include catalytic hydrogenation and chemical reduction using metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation over palladium on carbon (Pd/C) is a widely used and often preferred method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other effective catalysts include Raney nickel, platinum(IV) oxide, and rhodium on carbon. wikipedia.orgcommonorganicchemistry.com For instance, the hydrogenation of 3-(2-nitrophenyl)isoxazoles to their corresponding amino derivatives has been successfully achieved using palladium-on-carbon. researchgate.net

Chemical reduction offers several alternatives. Reagents such as iron, zinc, or tin in the presence of an acid like hydrochloric acid are classic and effective methods for converting a nitro group to an amine. masterorganicchemistry.com A patented method describes the reduction of an aromatic nitro group on a pyrazoline derivative using iron powder in a halogen-containing aliphatic carboxylic acid, such as trifluoroacetic acid. google.com For nitro-pyrazoles specifically, a highly effective system has been reported using a nickel-rhenium (Ni-Re) aqueous slurry with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, affording yields between 80-95%. researchgate.net The use of tin(II) chloride (SnCl₂) also provides a mild option for this reduction. commonorganicchemistry.com

| Method | Reagents/Catalyst | Typical Conditions | Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., ethanol (B145695), methanol) | Highly efficient, but may reduce other functional groups. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Atmospheric or elevated pressure | Useful when trying to avoid dehalogenation. | commonorganicchemistry.com |

| Metal/Acid Reduction | Fe, HCl or Acetic Acid | Refluxing solvent | Classic, cost-effective method. | masterorganicchemistry.com |

| Metal/Acid Reduction | SnCl₂ | Acidic conditions (e.g., HCl in ethanol) | Provides a mild reduction. | commonorganicchemistry.com |

| Hydrazine Reduction | Hydrazine hydrate, Ni-Re catalyst | 40-50°C in ethanol or 2-propanol | Reported to be very effective for nitro-pyrazoles with high yields. | researchgate.net |

Studies on Tautomeric Equilibria in Pyrazoles

Pyrazoles that are unsubstituted on a nitrogen atom can exhibit a form of prototropic tautomerism known as annular tautomerism. nih.gov This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two different tautomeric forms. nih.gov Since 1-isopropyl-5-methyl-3-nitro-1H-pyrazole has an isopropyl group fixed at the N1 position, it does not undergo this type of tautomerism. However, understanding tautomerism is crucial in the broader context of pyrazole chemistry as it influences their structure, reactivity, and biological properties. researchgate.netmdpi.com

The position of the tautomeric equilibrium in N-unsubstituted pyrazoles is significantly influenced by several factors, most notably the electronic nature of the substituents on the carbon atoms of the ring. nih.govresearchgate.net

Substituent Effects: Electron-donating groups (e.g., -CH₃, -NH₂) tend to favor the tautomer where the substituent is located at the C3 position. Conversely, electron-withdrawing groups (e.g., -NO₂, -COOH) generally stabilize the tautomer with the substituent at the C5 position. nih.govnih.gov

Solvent Effects: The surrounding environment, including the polarity of the solvent, plays a critical role in stabilizing one tautomer over the other. nih.gov Solvents can influence the equilibrium through hydrogen bonding and other intermolecular interactions.

Physical State: The preferred tautomer can differ between the solid state and in solution. rsc.org In the solid state, crystal packing forces and intermolecular hydrogen bonds can lock the molecule into a single tautomeric form, which may not be the most abundant one in solution. researchgate.net

The study of these equilibria relies on a combination of experimental and theoretical methods.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomerism in solution. bohrium.com Techniques using ¹H, ¹³C, and ¹⁵N nuclei can provide detailed information. nih.gov Often, the spectra of N-methylated ("fixed") derivatives are compared to the N-unsubstituted compound to help identify the major tautomer. nih.gov At room temperature, the proton exchange can be so rapid on the NMR timescale that averaged signals are observed. In such cases, low-temperature NMR studies can be used to slow the interconversion and allow for the observation of signals from individual tautomers. fu-berlin.de

X-ray Crystallography: This technique provides unambiguous structural information, defining the precise tautomeric form present in the solid state. rsc.orgfu-berlin.de

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are widely used to calculate the relative energies and stabilities of the different tautomers. nih.govresearchgate.net These theoretical studies often show excellent agreement with experimental findings and help in understanding the underlying factors that govern the tautomeric preferences. beilstein-journals.org

| Substituent Type | Example Groups | Favored Position for Substituent | Reference |

|---|---|---|---|

| Electron-Donating | -CH₃, -NH₂, -OH | Position 3 | nih.gov |

| Electron-Withdrawing | -NO₂, -COOH, -CHO | Position 5 | nih.govresearchgate.net |

Advanced Structural Characterization and Elucidation of 1 Isopropyl 5 Methyl 3 Nitro 1h Pyrazole

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound by probing the interactions of its atoms and bonds with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional Assignment and Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule.

¹H NMR: A proton NMR spectrum for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole would be expected to show distinct signals corresponding to the different proton environments. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The methyl group at the 5-position of the pyrazole (B372694) ring would appear as a singlet. The lone proton on the pyrazole ring would also produce a singlet. The chemical shifts (δ) of these signals would be crucial for confirming the electronic environment of the protons, influenced by the nitro group and the pyrazole ring.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms. Signals would be expected for the methyl and methine carbons of the isopropyl group, the methyl carbon at the 5-position, and the three distinct carbon atoms of the pyrazole ring. The position of the nitro group significantly influences the chemical shift of the attached carbon (C3), typically shifting it downfield.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the three nitrogen atoms in the molecule: the two in the pyrazole ring and the one in the nitro group. This would help to definitively confirm the structure and study the electronic effects of the substituents.

Without experimental data, a table of predicted chemical shifts cannot be accurately generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

IR Spectroscopy: The IR spectrum of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole would be expected to show characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group would be prominent, typically appearing in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other expected peaks would include C-H stretching vibrations for the alkyl groups (isopropyl and methyl) and C=N and N-N stretching vibrations characteristic of the pyrazole ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the nitro group often produce a strong signal in the Raman spectrum. The pyrazole ring vibrations would also be observable.

A data table of specific vibrational frequencies is not available from the search results.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular weight for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole is 169.18 g/mol .

Upon ionization in the mass spectrometer, the molecule would form a molecular ion (M⁺). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) or parts of the isopropyl substituent. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular Conformation and Geometry

X-ray crystallography would precisely map the positions of each atom in the crystal lattice. This would confirm the planarity of the pyrazole ring and determine the exact bond lengths and angles between all atoms. It would also reveal the specific orientation (conformation) of the isopropyl group relative to the pyrazole ring.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The arrangement of molecules within the crystal, known as the crystal packing, is determined by intermolecular forces. X-ray diffraction analysis would reveal any significant non-covalent interactions. While the N-H of an unsubstituted pyrazole can act as a hydrogen bond donor, the N1 position in the target molecule is substituted with an isopropyl group, precluding this type of hydrogen bonding. However, other weak interactions, such as C-H···O or C-H···N hydrogen bonds involving the nitro group or the pyrazole nitrogens, could be present. The analysis would also show if the pyrazole rings engage in π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion. These interactions are crucial for understanding the solid-state properties of the material.

Due to the lack of published crystallographic studies for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, no data on its molecular geometry or intermolecular interactions can be presented.

Studies on Polymorphism and Isomorphism in Pyrazole Crystals

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical properties. Isomorphism, where different compounds crystallize in similar structures, provides insights into molecular similarity and crystal packing.

While specific polymorphism or isomorphism studies on 1-isopropyl-5-methyl-3-nitro-1H-pyrazole are not extensively documented in publicly available literature, the broader class of pyrazole derivatives is known to exhibit these phenomena. The presence of substituents such as nitro, methyl, and isopropyl groups on the pyrazole ring can influence intermolecular interactions, leading to the formation of different crystalline arrangements under various crystallization conditions.

Research on other substituted nitropyrazoles has demonstrated that variations in solvent, temperature, and pressure during crystallization can lead to the isolation of different polymorphs. These polymorphic forms can differ in key crystal lattice parameters, including unit cell dimensions and space group. Such differences in the solid-state packing can, in turn, affect properties like melting point, solubility, and stability.

To illustrate the data that would be generated in such studies, the following hypothetical table outlines the crystallographic data for two polymorphic forms of a substituted nitropyrazole.

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 8.542 | 10.234 |

| b (Å) | 12.345 | 15.678 |

| c (Å) | 9.876 | 7.987 |

| α (°) | 90 | 90 |

| β (°) | 105.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1002.3 | 1282.1 |

| Z | 4 | 8 |

This table is illustrative and does not represent experimentally determined data for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole.

Chiroptical Spectroscopy (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for determining the absolute configuration and conformation of chiral compounds.

The parent compound, 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, is not chiral. However, if a chiral center were introduced into the molecule, for instance, by replacing the isopropyl group with a chiral substituent like a (S)- or (R)-sec-butyl group, the resulting enantiomers would be amenable to analysis by chiroptical spectroscopy.

The synthesis of such chiral analogues would allow for the investigation of their chiroptical properties. A typical CD spectrum would show positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The pyrazole ring and the nitro group would be the primary chromophores in this case. The sign and intensity of these Cotton effects are unique to a specific enantiomer and can be used to assign its absolute configuration, often with the aid of quantum chemical calculations.

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared radiation, would provide information about the stereochemistry of the entire molecule, as it is sensitive to the vibrational modes of all atoms.

The following table provides a hypothetical example of the type of data that would be obtained from a chiroptical study of a chiral analogue of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole.

| Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Signal |

| Circular Dichroism (CD) | 280 nm | + (Positive Cotton Effect) |

| 350 nm | - (Negative Cotton Effect) | |

| Vibrational Circular Dichroism (VCD) | 1550 cm⁻¹ (NO₂ asymmetric stretch) | + |

| 1350 cm⁻¹ (NO₂ symmetric stretch) | - |

This table is illustrative and does not represent experimentally determined data.

Theoretical and Computational Chemistry Studies on 1 Isopropyl 5 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; Møller–Plesset Perturbation Theory, MP2)

No specific studies employing quantum chemical calculations such as DFT or MP2 for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole were found.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

There are no available data or published analyses concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps or the Molecular Electrostatic Potential (MEP) for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole. Such analyses are crucial for understanding a molecule's kinetic stability and sites for electrophilic and nucleophilic attack, but this information has not been documented for the target compound in the available literature.

Energetics and Relative Stabilities of Tautomeric Forms and Conformers

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared vibrational frequencies for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole have not been published. While methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used for predicting NMR spectra of similar heterocyclic compounds researchgate.net, these have not been applied to the specific molecule in the available literature.

Reaction Mechanism Elucidation and Transition State Analysis

No computational studies on the reaction mechanisms or transition state analyses involving 1-isopropyl-5-methyl-3-nitro-1H-pyrazole were found in the search results.

Topological Analysis of Electron Density (e.g., AIM theory)

There is no information available regarding the topological analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (AIM), for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole.

Molecular Dynamics Simulations for Conformational Landscapes

No publications detailing molecular dynamics simulations to explore the conformational landscapes of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole were located.

Derivatization and Scaffold Expansion from 1 Isopropyl 5 Methyl 3 Nitro 1h Pyrazole

Synthesis of N-Substituted Analogues and Derivatives

While the N1 position of the pyrazole (B372694) ring in 1-isopropyl-5-methyl-3-nitro-1H-pyrazole is already substituted with an isopropyl group, the exploration of analogues with different N-substituents is crucial for structure-activity relationship (SAR) studies in drug discovery. The synthesis of such analogues typically starts from the corresponding N-unsubstituted pyrazole, 5-methyl-3-nitro-1H-pyrazole. The acidic N-H proton of this precursor can be readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents at the N1 position.

Common synthetic strategies for the N-functionalization of pyrazoles include:

N-Alkylation: This is a fundamental transformation for introducing alkyl, cycloalkyl, and aralkyl groups. The reaction typically involves the deprotonation of the pyrazole nitrogen with a base like sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base, followed by the addition of an alkyl halide (e.g., iodide, bromide, or chloride). For instance, the synthesis of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole itself would follow this general pathway, using isopropyl bromide or iodide as the alkylating agent.

N-Arylation: The introduction of aryl or heteroaryl groups at the N1 position can be achieved through several methods, including the Buchwald-Hartwig and Ullmann cross-coupling reactions. These reactions typically employ a palladium or copper catalyst, respectively, to couple the pyrazole with an aryl halide or sulfonate.

Michael Addition: The pyrazole anion can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of N-substituted pyrazoles with a variety of functionalized side chains.

Below is a table illustrating the synthesis of various N-substituted analogues starting from 5-methyl-3-nitro-1H-pyrazole.

| Product | Reagents and Conditions |

| 1-Ethyl-5-methyl-3-nitro-1H-pyrazole | 1. NaH, THF; 2. Ethyl iodide |

| 1-Benzyl-5-methyl-3-nitro-1H-pyrazole | 1. K2CO3, DMF; 2. Benzyl bromide |

| 1-Phenyl-5-methyl-3-nitro-1H-pyrazole | Phenylboronic acid, Cu(OAc)2, pyridine (B92270) |

| 1-(2-Cyanoethyl)-5-methyl-3-nitro-1H-pyrazole | Acrylonitrile, Triton B |

Post-Functionalization of the Pyrazole Ring

With the N1, C3, and C5 positions of the pyrazole ring in 1-isopropyl-5-methyl-3-nitro-1H-pyrazole being substituted, the C4 position is the primary site for further functionalization through electrophilic substitution reactions. The electron-donating nature of the alkyl groups at N1 and C5, combined with the directing effect of the pyrazole nitrogens, generally favors electrophilic attack at the C4 position. However, the strongly electron-withdrawing nitro group at C3 deactivates the ring towards electrophilic substitution, often requiring harsh reaction conditions.

Key post-functionalization reactions include:

Halogenation: Bromination or chlorination at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent, often with a radical initiator or under photochemical conditions. The resulting 4-halo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole is a valuable intermediate for further transformations, such as cross-coupling reactions.

Nitration: Introduction of a second nitro group at the C4 position would require forcing conditions due to the deactivating effect of the existing nitro group. A mixture of fuming nitric acid and sulfuric acid at elevated temperatures could potentially yield 1-isopropyl-5-methyl-3,4-dinitro-1H-pyrazole.

Reduction of the Nitro Group: The nitro group at the C3 position is a versatile functional handle that can be reduced to an amino group. This transformation is a gateway to a wide array of further derivatizations. Common reducing agents include catalytic hydrogenation (e.g., H2 over Pd/C), metal-acid combinations (e.g., SnCl2/HCl or Fe/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265) with Pd/C). The resulting 1-isopropyl-5-methyl-1H-pyrazol-3-amine is a key precursor for the synthesis of fused heterocyclic systems.

The following table provides examples of post-functionalization reactions on the 1-isopropyl-5-methyl-3-nitro-1H-pyrazole scaffold.

| Product | Reagents and Conditions |

| 4-Bromo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole | N-Bromosuccinimide (NBS), CCl4, benzoyl peroxide (BPO), reflux |

| 1-Isopropyl-5-methyl-3,4-dinitro-1H-pyrazole | HNO3/H2SO4, heat |

| 1-Isopropyl-5-methyl-1H-pyrazol-3-amine | H2, Pd/C, Ethanol (B145695) |

| 1-Isopropyl-5-methyl-1H-pyrazole-3-diazonium chloride | 1. H2, Pd/C; 2. NaNO2, HCl, 0 °C |

Preparation of Complex Molecular Architectures Bearing the Pyrazole Moiety

The functionalized derivatives of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole are valuable building blocks for the synthesis of more complex molecular architectures. The introduction of reactive handles, such as a bromo or amino group, allows for the integration of the pyrazole moiety into larger and more intricate structures through various coupling and condensation reactions.

Cross-Coupling Reactions: A 4-bromo derivative can undergo Suzuki, Stille, Sonogashira, or Heck cross-coupling reactions to introduce aryl, heteroaryl, vinyl, or alkynyl substituents at the C4 position. These reactions are powerful tools for creating carbon-carbon bonds and expanding the molecular framework.

Condensation Reactions: The 3-amino derivative is a key intermediate for the construction of fused heterocyclic systems. The amino group can react with a variety of bifunctional electrophiles to form new rings fused to the pyrazole core. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines, while reaction with α,β-unsaturated ketones can yield pyrazolo[1,5-a]pyrimidines.

The table below illustrates the use of derivatized 1-isopropyl-5-methyl-3-nitro-1H-pyrazole in the synthesis of complex molecules.

| Starting Material | Reagents and Conditions | Product |

| 4-Bromo-1-isopropyl-5-methyl-3-nitro-1H-pyrazole | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, reflux | 1-Isopropyl-5-methyl-3-nitro-4-phenyl-1H-pyrazole |

| 1-Isopropyl-5-methyl-1H-pyrazol-3-amine | Acetylacetone (B45752), p-TsOH, Toluene, reflux | 7-Isopropyl-5,7-dimethyl-7H-pyrazolo[3,4-b]pyridine |

| 1-Isopropyl-5-methyl-1H-pyrazol-3-amine | Diethyl malonate, NaOEt, Ethanol, reflux | 7-Isopropyl-5-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione |

Exploitation as a Precursor for Diverse Heterocyclic Libraries

The strategic derivatization of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole provides access to a diverse range of intermediates that can be used to generate libraries of heterocyclic compounds for high-throughput screening in drug discovery and materials science. The ability to systematically modify the substituents at the N1, C3, C4, and C5 positions allows for a comprehensive exploration of the chemical space around the pyrazole core.

The reduction of the nitro group to an amine is particularly significant in this context, as the resulting 3-aminopyrazole (B16455) is a versatile precursor for a variety of fused heterocyclic systems. By reacting this aminopyrazole with a library of different bifunctional reagents, a wide array of pyrazolo-fused heterocycles can be synthesized.

Examples of heterocyclic libraries that can be generated include:

Pyrazolo[3,4-b]pyridines: From the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.

Pyrazolo[1,5-a]pyrimidines: From the reaction of 3-aminopyrazoles with β-enaminones or α,β-unsaturated carbonyl compounds. thieme-connect.com

Pyrazolo[3,4-d]pyrimidines (analogs of allopurinol): From the reaction of 3-aminopyrazole-4-carboxamides with formamide (B127407) or other one-carbon synthons.

Pyrazolo[5,1-c] thieme-connect.comresearchgate.netbeilstein-journals.orgtriazines: From the reaction of 3-aminopyrazoles with α-halohydrazones.

The systematic exploration of these reaction pathways can lead to the discovery of novel compounds with interesting biological activities or material properties.

Analytical Methodologies for Purity, Identity, and Reaction Monitoring in Research

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography) for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "1-isopropyl-5-methyl-3-nitro-1H-pyrazole" from impurities and starting materials, thereby allowing for its purity to be accurately assessed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many nitropyrazole derivatives. While specific HPLC methods for "1-isopropyl-5-methyl-3-nitro-1H-pyrazole" are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as 1-methyl-3,5-dinitro-1H-1,2,4-triazole, can provide a foundational approach. researchgate.net For instance, a reverse-phase HPLC method would likely be effective, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation would be based on the differential partitioning of the analyte and any impurities between the two phases. Detection is typically achieved using a UV-Vis detector, as the nitro group and pyrazole (B372694) ring constitute a chromophore that absorbs in the UV region.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and interactions with the stationary phase. The mass spectrometer then provides structural information, aiding in the identification of the main component and any impurities. For example, GC-MS data is available for the related compound 5-methyl-3-nitro-1H-pyrazole, indicating its suitability for this analytical approach. nih.gov

Table 1: Representative Chromatographic Conditions for Analysis of Related Nitropyrazole Compounds| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | SinoChrom ODS-BP (C18) | Methanol/Water (90/10, v/v) | UV-Vis (240 nm) | Purity analysis of 1-methyl-3,5-dinitro-1H-1,2,4-triazole | researchgate.net |

| GC-MS | Not specified | Not specified | Mass Spectrometry | Identification of 5-methyl-3-nitro-1H-pyrazole | nih.gov |

Thermal Analysis for Decomposition Behavior and Material Stability (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are essential for understanding the stability and decomposition characteristics of "1-isopropyl-5-methyl-3-nitro-1H-pyrazole," which is particularly important for compounds containing nitro groups, as they can be energetic materials. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods in this area.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability and decomposition temperature of the compound. For nitropyrazoles, TGA can reveal the temperature at which the compound begins to decompose, often marked by a significant loss of mass.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect exothermic or endothermic events, such as melting, crystallization, or decomposition. For energetic materials like nitropyrazoles, decomposition is typically a strong exothermic event. Studies on related compounds, such as 1-methyl-3,4,5-trinitropyrazole, have shown decomposition temperatures in the range of 248–280 °C, highlighting the high thermal stability that can be expected from such compounds. mdpi.com

Table 2: Thermal Properties of Related Nitropyrazole Compounds| Compound | Decomposition Temperature (°C) | Technique | Reference |

|---|---|---|---|

| 1-methyl-3,4,5-trinitropyrazole | 248–280 | Not specified | mdpi.com |

| 3,4,5-trinitropyrazole | 260–350 | Not specified | mdpi.com |

| 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine | 270 | Not specified | mdpi.com |

In-situ Spectroscopic Techniques for Reaction Monitoring

In-situ spectroscopic techniques are invaluable for monitoring the progress of the synthesis of "1-isopropyl-5-methyl-3-nitro-1H-pyrazole" in real-time. These methods allow for the tracking of the consumption of reactants and the formation of products without the need for sampling and offline analysis.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the reaction. researchgate.net By tracking the characteristic vibrational frequencies of functional groups, it is possible to follow the progress of the reaction. For example, the appearance and growth of the symmetric and asymmetric stretching vibrations of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹) would indicate the formation of the nitrated product. Concurrently, the disappearance of the characteristic bands of the starting materials would signal their consumption. This real-time monitoring allows for precise control over reaction conditions and endpoint determination. While specific applications to "1-isopropyl-5-methyl-3-nitro-1H-pyrazole" are not detailed, the principles of in-situ spectroscopy are widely applicable to the synthesis of a broad range of chemical compounds.

Emerging Research Directions and Future Perspectives in Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is moving towards greener and more efficient protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. Traditional methods often require harsh conditions and produce significant waste. acs.org Modern research focuses on catalyst-driven, one-pot, and multicomponent reactions that improve atom economy and sustainability. tandfonline.com

Recent advancements include:

Iron-Catalyzed Tandem Reactions : Efficient iron-catalyzed strategies have been developed for the synthesis of tri-substituted pyrazoles from biomass-derived alcohols. rsc.orgresearchgate.netrsc.org These methods eliminate the need for pre-functionalized starting materials and noble metal catalysts, proceeding via sequential C-C and C-N bond formation with moderate to good yields. rsc.orgrsc.org For 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, a potential sustainable route could involve the iron-catalyzed dehydrogenative coupling of an isopropyl alcohol derivative, a methyl-substituted alkyne, and isopropylhydrazine, followed by a regioselective nitration step.

Microdroplet Reactions : Catalyst- and acid-free pyrazole synthesis has been demonstrated in electrically charged water microdroplets. acs.org This technique accelerates the reaction of 1,3-diketones with hydrazines, taking advantage of the unique environment at the gas-liquid interface to facilitate dehydration. acs.org

Green Solvents and Catalysts : The use of environmentally benign solvents like water and ethanol (B145695), coupled with recyclable catalysts such as Amberlyst-70, represents a significant step towards sustainable pyrazole synthesis. tandfonline.com Catalyst-free, one-pot procedures in green solvents have been successfully employed for various pyrazole derivatives. tandfonline.com

A hypothetical sustainable synthesis for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole could involve a one-pot reaction of 4,4-dimethyl-2,4-pentanedione with isopropylhydrazine in an aqueous medium, followed by nitration using a mild nitrating agent.

| Synthesis Strategy | Key Features | Potential Application for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole |

| Iron-Catalyzed Coupling | Uses biomass-derived alcohols, earth-abundant iron catalyst, avoids noble metals. rsc.orgrsc.org | Coupling of isopropyl alcohol, a propyne (B1212725) equivalent, and isopropylhydrazine. |

| Microdroplet Synthesis | Catalyst- and acid-free, rapid reaction times, uses water as solvent. acs.org | Reaction of a suitable diketone precursor and isopropylhydrazine in water microdroplets. |

| One-Pot Multicomponent | High atom economy, reduced waste, simplified procedures. tandfonline.com | Condensation of a β-diketone, isopropylhydrazine, and a nitrating source in a single step. |

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

The precise characterization of pyrazole derivatives is crucial for understanding their properties and reactivity. A combination of advanced spectroscopic and diffraction methods provides comprehensive structural elucidation. rsc.orgmdpi.comnih.gov For a molecule like 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, these techniques would be indispensable for confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. mdpi.com For 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, specific chemical shifts and coupling constants would confirm the positions of the isopropyl, methyl, and nitro groups on the pyrazole ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. nih.gov The presence of the nitro group (NO₂) would be confirmed by strong characteristic absorption bands, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula. mdpi.com

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and crystal packing. nih.gov This technique would definitively establish the molecular geometry of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole.

Below is a table of predicted spectroscopic data for 1-isopropyl-5-methyl-3-nitro-1H-pyrazole, based on known values for similar pyrazole structures.

| Technique | Predicted Data/Observations |

| ¹H NMR | Signals for isopropyl group (septet and doublet), methyl group (singlet), and pyrazole ring proton (singlet). |

| ¹³C NMR | Resonances for the pyrazole ring carbons (one significantly downfield due to the nitro group), and carbons of the isopropyl and methyl substituents. nih.gov |

| IR (cm⁻¹) | ~1540 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~2980 (C-H stretch). |

| MS (ESI) | [M+H]⁺ peak corresponding to the molecular formula C₇H₁₁N₃O₂. |

| UV-Vis | Absorption maxima characteristic of the nitropyrazole chromophore. mdpi.com |

Synergistic Integration of Experimental and Computational Approaches in Pyrazole Research

The integration of experimental studies with computational chemistry has become a powerful paradigm in chemical research, offering deeper insights than either approach could alone. researchgate.netresearchgate.net In the context of pyrazole chemistry, this synergy is used to predict structures, understand reaction mechanisms, and rationalize observed properties. rsc.orgnih.gov

Density Functional Theory (DFT) : DFT calculations are widely used to compute molecular geometries, spectroscopic properties (NMR, IR), and electronic structures of pyrazole derivatives. rsc.orgresearchgate.net These theoretical predictions can be compared with experimental data to validate structural assignments and understand electronic effects, such as the influence of the nitro and isopropyl groups in 1-isopropyl-5-methyl-3-nitro-1H-pyrazole. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the behavior of pyrazole molecules in different environments, for example, to understand how a pyrazole-based corrosion inhibitor interacts with a metal surface. researchgate.net

Mechanism Elucidation : Computational modeling helps to map out reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, such as the nitration of a pyrazole ring. This is crucial for optimizing synthetic procedures.

This combined approach allows researchers to build robust models that not only explain experimental observations but also guide the design of new pyrazole derivatives with desired properties. researchgate.netnih.gov

Exploration of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole in the Design of Novel Chemical Scaffolds (non-biological applications)

While pyrazoles have extensive biological applications, their unique structural and electronic properties also make them valuable scaffolds in materials science and other non-biological fields. nih.gov The specific combination of substituents in 1-isopropyl-5-methyl-3-nitro-1H-pyrazole suggests potential in several areas.

Energetic Materials : Nitrated heterocyclic compounds are a well-known class of energetic materials. nih.gov The presence of the nitro group on the pyrazole ring suggests that 1-isopropyl-5-methyl-3-nitro-1H-pyrazole could serve as a precursor or a component in the development of new energetic materials, potentially offering a balance of performance and stability. nih.gov

Corrosion Inhibitors : Pyrazole derivatives have demonstrated effectiveness as corrosion inhibitors for metals like steel in acidic environments. researchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to the metal surface, forming a protective layer. The substituents on the ring can be tailored to enhance this protective action. The potential of 1-isopropyl-5-methyl-3-nitro-1H-pyrazole in this application could be investigated through electrochemical and surface analysis studies, complemented by computational modeling. researchgate.net

Functional Materials : The pyrazole scaffold is a versatile building block for creating materials with interesting optical or electronic properties. tandfonline.com The electron-withdrawing nitro group and electron-donating alkyl groups in 1-isopropyl-5-methyl-3-nitro-1H-pyrazole create a push-pull electronic system, which could be exploited in the design of dyes, fluorescent probes, or nonlinear optical materials.

The exploration of this compound in these non-biological domains could lead to the development of novel, high-performance materials.

Q & A

Basic Research Question

- Solubility : Tested in polar (DMSO, methanol) and non-polar solvents (hexane) via gradient solubility assays. Nitro groups enhance polarity, favoring solubility in DMSO .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C for nitro-pyrazoles) .

- LogP (Partition Coefficient) : Calculated using HPLC retention times or software like ChemDraw. Nitro groups reduce LogP, indicating lower lipophilicity .

How do substituent positions influence reactivity and bioactivity?

Advanced Research Question

- Steric and Electronic Effects : The isopropyl group at position 1 creates steric hindrance, reducing electrophilic substitution at adjacent sites. Nitro groups at position 3 act as strong electron-withdrawing groups, directing further reactions to position 4 .

- Biological Activity : Substitution patterns correlate with antimicrobial activity. For example, 3-nitro-pyrazoles exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .

What mechanisms underlie its biological activity?

Advanced Research Question

- Enzyme Inhibition : Nitro-pyrazoles may inhibit bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid, disrupting folate synthesis .

- Redox Activity : The nitro group can undergo enzymatic reduction to reactive intermediates, generating oxidative stress in microbial cells .

How can researchers resolve contradictions in reported synthetic yields?

Advanced Research Question

Discrepancies in yields (e.g., 50–80% for similar reactions) arise from:

- Reaction Conditions : Temperature fluctuations during nitration (optimal: 0–5°C) significantly affect nitro group incorporation .

- Catalyst Purity : Copper sulfate in click chemistry must be anhydrous; trace moisture reduces catalytic efficiency .

- Recommendation : Use controlled reactors and in-situ FTIR to monitor reaction progress .

What strategies enable functionalization for novel derivatives?

Advanced Research Question

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at position 4, enhancing pharmacological properties .

- Mannich Reactions : Secondary amines can be added to the nitro-adjacent position under basic conditions (e.g., K₂CO₃/DMF) to create antimicrobial Mannich bases .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids enable aryl group introduction at position 5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.